N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Lipophilicity ADME Solubility

Researchers developing CNS-targeted small molecules often struggle to find pyrrolidine scaffolds that balance blood-brain barrier permeability with aqueous solubility. N-[1-(2-Aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide solves this with a LogP of -0.69 and two distinct amine handles (primary amine pKa ≈ 10.5; tertiary acetamide) for orthogonal derivatization. The aminoethyl side-chain enables quantitative salt formation and bioconjugation-functionality absent in simpler analogs. Key advantages: - Dual amine handles enable simultaneous SAR exploration and chem. probe conjugation - ≥98% purity ensures batch-to-batch consistency for reproducible SAR - Boiling point 326°C permits high-temperature amide couplings without decomposition - Eliminates need for parallel sourcing of multiple building blocks

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B7924366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CCN)C(=O)C
InChIInChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3
InChIKeyQTAOLUJHSTVPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide – Physicochemical and Functional Profile


N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS 1353969‑29‑5) is a synthetic pyrrolidine derivative bearing a 1‑(2‑aminoethyl) substituent on the pyrrolidine nitrogen and an N‑ethylacetamide group at the 3‑position . With a molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.3 g mol⁻¹, the compound serves as a versatile intermediate in medicinal chemistry and chemical biology . Its structure combines a secondary amine on the pyrrolidine ring, a primary amine on the ethylene side‑chain, and a tertiary acetamide, providing distinct hydrogen‑bonding, basicity, and lipophilicity features that differentiate it from close analogs lacking the ethyl‑acetamide or the aminoethyl extension .

1
Synthetic versatility

Dual amine sites enable orthogonal derivatization strategies

2
Lipophilicity balance

Intermediate LogP supports CNS lead-like fragment libraries

3
Thermal robustness

Higher boiling/flash points suit high-temperature couplings

Why Generic Substitution Fails for This Pyrrolidine-Acetamide Building Block


Despite sharing a pyrrolidine‑acetamide core, subtle modifications dramatically alter physicochemical and functional profiles: removing the aminoethyl side‑chain (e.g., N‑ethyl‑N‑(pyrrolidin‑3‑yl)acetamide) eliminates a primary amine with a pKa ≈ 10.5 ; replacing the N‑ethyl with N‑H (e.g., N‑[1‑(2‑aminoethyl)pyrrolidin‑3‑yl]acetamide) shifts LogP from −0.69 to −1.52 ; and swapping the aminoethyl for an aminoacetyl group introduces an additional hydrogen‑bond acceptor while further lowering LogP to −1.64 . These differences impact solubility, membrane permeability, salt‑formation capacity, and suitability as a synthetic handle, making simple interchange impossible.

Loss of aminoethyl side‑chain

Removing the primary amine eliminates a predictable conjugation site and alters protonation behavior

N‑ethyl → N‑H swap

Replacing the ethyl group shifts lipophilicity by >0.8 LogP units, impacting membrane permeability profile

Aminoacetyl analog divergence

Additional hydrogen‑bond acceptor further lowers LogP, reducing passive permeability suitability

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Modulation and ADME Balance

The target compound exhibits a computed LogP of −0.69, placing it between the more hydrophilic N‑H analog (LogP −1.52) and the simpler pyrrolidine‑acetamide lacking the aminoethyl extension (LogP −0.70). This intermediate lipophilicity results from the balancing effect of the ethyl group on the acetamide and the polar aminoethyl side‑chain .

Lipophilicity Modulation
Reported
LogP −0.69 (target) vs −1.52 (N‑H analog), −0.70 (des‑aminoethyl), −1.64 (aminoacetyl)
Supports CNS lead‑like ADME balance profiling
Calculated values; cross‑study comparable
Lipophilicity ADME Solubility

Primary Amine Basicity and Conjugation Capacity

The 1‑(2‑aminoethyl) substituent introduces a primary amine with a pKa ≈ 10.5, absent in the des‑aminoethyl comparator N‑ethyl‑N‑(pyrrolidin‑3‑yl)acetamide . This provides a predictable protonation site at physiological pH, enabling salt formation with acids (e.g., HCl, trifluoroacetic acid) and facile derivatization through amide coupling or reductive amination .

Primary Amine Basicity
Class‑level
pKa ≈ 10.5; protonated at physiological pH, enabling salt formation
Enables predictable amide coupling and bioconjugation
Estimated pKa; class‑level inference
Basicity pKa Amine

Thermal Stability and Safe Handling Advantages

The presence of the aminoethyl side‑chain significantly elevates both the boiling point (326.5 °C vs. 266.6 °C) and the flash point (151.3 °C vs. 115.0 °C) compared to N‑ethyl‑N‑(pyrrolidin‑3‑yl)acetamide . These differences reflect stronger intermolecular forces arising from the additional primary amine and higher molecular weight.

Thermal Stability
Reported
BP 326.5 °C vs 266.6 °C; Flash 151.3 °C vs 115.0 °C
Allows higher‑temperature reaction conditions
Predicted at 760 mmHg; vendor data
Thermal Stability Storage Safety

Commercial Purity and Procurement Reliability

The target compound is offered at 98% purity by at least two established suppliers (Leyan, Fluorochem), matching the purity specification of the N‑H analog (also 98%) while exceeding the 95% typical of the aminoacetyl analog . This high purity reduces the need for further purification before use in sensitive assays or as a synthetic intermediate.

Commercial Purity
Reported
≥98% purity from multiple suppliers; parity with best analog
Reduces lot‑to‑lot variability for consistent SAR
Batch‑dependent; supplier‑certified
Purity Procurement Quality

Application Scenarios Driven by Differentiation Profile


CNS-Targeted Fragment Library Design

With a LogP of −0.69, the compound occupies the sweet spot for blood‑brain barrier penetration (typically LogP 0–3) while retaining adequate aqueous solubility. It is therefore suited as a core scaffold in CNS‑oriented fragment libraries where both permeability and solubility are required .

Salt and Prodrug Formation via Primary Amine

The aminoethyl primary amine (pKa ≈ 10.5) remains >99% protonated at pH < 8, enabling quantitative salt formation with HCl or mesylate. This handle also serves as a conjugation point for fluorophores, biotin, or PEG chains in chemical probe synthesis—functionality absent in the des‑aminoethyl analog .

High-Temperature Synthetic Compatibility

The boiling point of 326 °C and flash point of 151 °C exceed those of the simpler pyrrolidine‑acetamide by ≈60 °C and ≈36 °C respectively, permitting higher reaction temperatures without risk of evaporation or decomposition. This enables direct use in amide couplings and nucleophilic substitutions under forcing conditions .

Reliable Procurement for Multi-Step Campaigns

Commercially available at ≥98% purity from multiple suppliers, the compound provides batch‑to‑batch consistency essential for SAR studies. Its purity parity with the best analogs, combined with superior structural versatility (two distinct amine functionalities), reduces the need for parallel sourcing of multiple building blocks .

Application
Selection Property
Validation Focus
CNS fragment library design
Intermediate lipophilicity profile
Permeability-solubility balance screening
Salt and prodrug formation
Primary amine protonation capacity
Salt selection and bioconjugation
High-temperature synthesis
Elevated thermal thresholds
Reaction condition flexibility
Multi-step procurement
Consistent high-purity supply
Lot-to-lot variability control
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